4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde
Description
4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with a dimethylaminomethyl group at the 4-position and a formyl group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, materials science, and synthetic intermediates. The dimethylamino group enhances electron-donating capabilities, influencing reactivity in nucleophilic additions and coordination chemistry, while the aldehyde group serves as a versatile functional group for further derivatization .
Properties
IUPAC Name |
4-[(dimethylamino)methyl]thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-9(2)4-7-3-8(5-10)11-6-7/h3,5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFYNRSMSLXOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CSC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602365 | |
| Record name | 4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893745-77-2 | |
| Record name | 4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Dimethylaminomethyl Group: The dimethylaminomethyl group can be introduced via a Mannich reaction, where the thiophene ring is reacted with formaldehyde and dimethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 4-[(Dimethylamino)methyl]thiophene-2-carboxylic acid.
Reduction: 4-[(Dimethylamino)methyl]thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology and Medicine:
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde involves its interaction with various molecular targets. The dimethylaminomethyl group can act as a nucleophile, participating in reactions with electrophilic centers. The aldehyde group can form Schiff bases with amines, which can further undergo various transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-2-carbaldehyde Derivatives
(a) 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
- Structure: Differs by a 4-methoxyphenyl substituent at the 5-position instead of the dimethylaminomethyl group at the 4-position.
- Applications: Used in organic electronics and as a precursor for fluorescent dyes. The methoxy group provides electron-donating effects but lacks the basicity of the dimethylamino group, reducing its utility in pH-sensitive applications.
- Reactivity: The aldehyde group undergoes similar reactions (e.g., condensations), but the absence of a dimethylamino moiety limits its ability to form stable coordination complexes .
(b) 5-[Bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde
- Structure: Features a bis(4-ethoxyphenyl)amino group at the 5-position.
- Crystal Properties: Exhibits extended hydrogen-bonded supramolecular chains due to the planar amino and aldehyde groups, enhancing solid-state photophysical properties. This contrasts with the dimethylaminomethyl-substituted analog, which favors compact molecular packing .
Dimethylamino-Substituted Aromatic Aldehydes
(a) 4-(Dimethylamino)benzaldehyde
- Structure: A benzene ring with dimethylamino and aldehyde groups at para positions.
- Reactivity in Polymer Chemistry: Demonstrates higher photochemical reactivity compared to thiophene-based analogs. Ethyl 4-(dimethylamino)benzoate (a derivative) shows superior degree of conversion (DC = 85%) in resin cements compared to 2-(dimethylamino)ethyl methacrylate (DC = 72%), attributed to enhanced electron donation from the aromatic system .
(b) Pyrrole-2-carbaldehyde 3-(Dimethylamino)benzoylhydrazone
- Biological Activity: In vitro studies show significant spasmolytic effects on ileal contractions (amplitude reduction by 40–60%), outperforming non-hydrazone derivatives.
Electronic and Steric Effects
- Electronic Properties: The dimethylaminomethyl group in 4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde increases electron density at the aldehyde group, accelerating nucleophilic additions (e.g., hydrazone formation) compared to unsubstituted thiophene-2-carbaldehyde.
- Steric Considerations: Substituents at the 4-position of thiophene (e.g., methoxyphenyl vs. dimethylaminomethyl) influence steric hindrance. Bulkier groups reduce reaction rates in aldehyde-mediated couplings, as seen in slower Schiff base formation for 5-(4-methoxyphenyl)thiophene-2-carbaldehyde compared to the dimethylaminomethyl analog .
Data Tables
Table 1: Key Properties of Selected Compounds
Table 2: Reactivity in Resin Cements (Degree of Conversion, DC)
| Amine Co-initiator | DC (%) Without DPI | DC (%) With DPI |
|---|---|---|
| Ethyl 4-(dimethylamino)benzoate | 85 ± 3 | 88 ± 2 |
| 2-(Dimethylamino)ethyl methacrylate | 72 ± 4 | 80 ± 3 |
DPI = Diphenyliodonium hexafluorophosphate; data from
Biological Activity
4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a dimethylamino group and an aldehyde functional group, which are crucial for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets.
Key Mechanisms Include:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter cellular functions and signaling pathways.
- Gene Expression Modulation: It may influence transcription factors, leading to changes in gene expression that affect cell growth and differentiation.
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.
Biological Activities
Research indicates that this compound possesses several biological activities:
Antimicrobial Activity
In vitro studies have demonstrated the compound's effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the table below.
Antioxidant Activity
The compound has shown potential antioxidant properties, which are beneficial in preventing oxidative stress-related cellular damage. It was observed to scavenge free radicals effectively in laboratory assays.
Anti-inflammatory Properties
Studies indicate that this compound can reduce inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS), suggesting its utility in treating inflammatory diseases.
Case Studies and Research Findings
- Case Study on Antimicrobial Effects : A study conducted on various thiophene derivatives, including this compound, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a structure-activity relationship where modifications in the thiophene ring enhanced potency .
- In Vivo Studies : Animal model experiments have shown that the compound exhibits dose-dependent effects. Lower doses resulted in beneficial outcomes such as reduced inflammation, while higher doses raised concerns regarding toxicity .
- Cellular Mechanisms : Research has focused on how this compound influences cellular signaling pathways. It was found to modulate pathways related to apoptosis and cell proliferation, indicating potential applications in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
